molecular formula C12H16BrNO2S B1432399 Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate CAS No. 1548163-89-8

Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate

Cat. No. B1432399
M. Wt: 318.23 g/mol
InChI Key: GFLBGPGVKUHLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate, also known as MBTMC, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. MBTMC is a piperidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

  • Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates : A study by Khlebnikov et al. (2018) in the journal "Synthesis" discusses a method for preparing trifluoromethyl-substituted aminopyrroles, where derivatives like alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates were synthesized. This method could potentially be relevant for the synthesis of compounds similar to Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate (Khlebnikov et al., 2018).

  • Chiral Heterocyclic Amino Acids Synthesis : Malinauskienė et al. (2018) in "Chemistry of Heterocyclic Compounds" developed methyl 2-amino-1,3-selenazole-5-carboxylates with chiral piperidin-2-yl or piperidin-3-yl substituents. This research demonstrates the use of piperidine derivatives in synthesizing novel heterocyclic compounds, which is relevant for understanding the applications of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate (Malinauskienė et al., 2018).

  • Applications in Medicinal Chemistry : A publication in "Molecular Cancer Therapeutics" (2006) by ヘンリー,ジェームズ presents an Aurora kinase inhibitor that includes a piperidine-4-carboxylic acid derivative. This suggests potential applications of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate in the development of cancer therapeutics (ヘンリー,ジェームズ, 2006).

  • Development of Novel Heterocyclic Compounds : Research by Matulevičiūtė et al. (2021) in "Molecules" explores the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. This study highlights the versatility of piperidine derivatives in synthesizing diverse heterocyclic compounds, which can inform applications of Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate (Matulevičiūtė et al., 2021).

properties

IUPAC Name

methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-16-12(15)9-3-2-4-14(6-9)7-11-5-10(13)8-17-11/h5,8-9H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLBGPGVKUHLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.